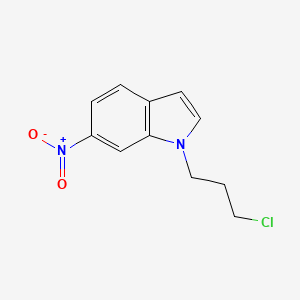











|
REACTION_CXSMILES
|
CN[CH2:3][CH2:4][CH2:5][N:6]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([N+:15]([O-:17])=[O:16])[CH:13]=2)[CH:8]=[CH:7]1.CN.N1(CCCN2C3C(=CC=C(NC(C4SC=CC=4)=N)C=3)C=C2)CCOCC1.I.[ClH:47].N1(CCCN2C3C(=CC=C(NC(C4SC=CC=4)=N)C=3)C=C2)CCOCC1.Cl.Cl.CNCCCN1C2C(=CC=C(NC(C3SC=CC=3)=N)C=2)C=C1>>[Cl:47][CH2:3][CH2:4][CH2:5][N:6]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([N+:15]([O-:17])=[O:16])[CH:13]=2)[CH:8]=[CH:7]1 |f:4.5,6.7.8|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CNCCCN1C=CC2=CC=C(C=C12)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
|
Name
|
compound 150
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCOCC1)CCCN1C=CC2=CC=C(C=C12)NC(=N)C=1SC=CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
I
|
|
Name
|
hydrochloride salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
compound 151
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.N1(CCOCC1)CCCN1C=CC2=CC=C(C=C12)NC(=N)C=1SC=CC1
|
|
Name
|
compound 159
|
|
Quantity
|
87.2 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.Cl.CNCCCN1C=CC2=CC=C(C=C12)NC(=N)C=1SC=CC1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred at room temperature for 35 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Reaction
|
|
Type
|
CUSTOM
|
|
Details
|
The product was purified
|
|
Type
|
CUSTOM
|
|
Details
|
1H-NMR (CDCl3) δ 8.40-8.39 (d, J=1.8 Hz, 1H), 8.02-7.99 (dd, J=2.1, 9 Hz, 1H), 7.66-7.63 (d, J=8.7 Hz, 1H), 7.42-7.41 (d, J=3 Hz, 1H), 6.60-6.59 (d, J=3.3 Hz, 1H), 4.36-4.31 (t, J=6.9 Hz, 2H), 2.59-2.54 (t, J=6.6 Hz, 2H), 2.43 (s, 3H), 2.07-1.98 (quintet, J=6.7 Hz, 2H) Preparation of N-(1-(3-(methylamino)propyl)-1H-indol-6-yl)thiophene-2-carboximidamide dihydrochloride (159)
|
|
Type
|
CUSTOM
|
|
Details
|
Reaction
|
|
Type
|
CUSTOM
|
|
Details
|
by precipitation (121.9 mg)
|
|
Type
|
DISSOLUTION
|
|
Details
|
the salt was dissolved in ethanol
|
|
Type
|
ADDITION
|
|
Details
|
Treated amberlite resin (3.00 g)
|
|
Type
|
ADDITION
|
|
Details
|
was added to the solution
|
|
Type
|
ADDITION
|
|
Details
|
The reaction was diluted with ethyl acetate (15 mL)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to afford a yellow oil
|
|
Type
|
CUSTOM
|
|
Details
|
The material was absorbed onto silica gel
|
|
Type
|
CUSTOM
|
|
Details
|
purified by silica gel column chromatography (5-10% 2M ammonia in methanol, 95-90% dichloromethane)
|
|
Type
|
CUSTOM
|
|
Details
|
Reaction
|


Reaction Time |
35 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClCCCN1C=CC2=CC=C(C=C12)[N+](=O)[O-]
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |